Cadralazine Versus Dihydralazine: Equivalent Antihypertensive Efficacy with Reduced Dosing Frequency and Lower Side Effect Incidence
In a randomized, crossover, intrapatient study comparing cadralazine with dihydralazine in 20 hypertensive patients receiving background atenolol (100 mg once daily), cadralazine (15-20 mg once daily) and dihydralazine (25-50 mg two to three times daily) produced comparable reductions in standing blood pressure. The overall prevalence and severity of side effects were substantially higher during dihydralazine treatment, and 4 of 24 enrolled patients had to discontinue dihydralazine due to adverse effects, whereas no discontinuations were reported for cadralazine [1].
| Evidence Dimension | Antihypertensive efficacy and tolerability |
|---|---|
| Target Compound Data | Standing BP: 144/88 mmHg (from 174/108 mmHg on atenolol alone); dosing: 15-20 mg once daily; discontinuation rate: 0% |
| Comparator Or Baseline | Dihydralazine: Standing BP: 138/88 mmHg; dosing: 25-50 mg 2-3 times daily; discontinuation rate: 16.7% (4/24 patients) |
| Quantified Difference | No significant difference in BP reduction; dosing frequency: 1× daily vs 2-3× daily; side effect prevalence: much higher with dihydralazine (p<0.05) |
| Conditions | Randomized crossover study; 20 hypertensive patients with DBP >95 mmHg on atenolol 100 mg/day; standing BP measurements |
Why This Matters
This evidence supports selection of cadralazine over dihydralazine when once-daily dosing and lower side effect burden are critical for protocol compliance or long-term experimental consistency.
- [1] Strocchi E, Costa FV, Caldari R, Malini PL, Marata AM, Parini J, Ambrosioni E. Comparison of the antihypertensive activity of cadralazine (ISF 2469) and dihydralazine during chronic treatment. Int J Clin Pharmacol Ther Toxicol. 1983 Oct;21(10):519-23. PMID: 6642790. View Source
